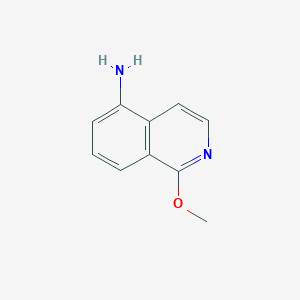

1-Methoxyisoquinolin-5-amine

Description

1-Methoxyisoquinolin-5-amine is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a methoxy (-OCH₃) group at position 1 and an amine (-NH₂) group at position 5. Its molecular formula is C₁₀H₁₀N₂O, with a molecular weight of 174.20 g/mol . While its exact CAS number is unspecified in the evidence, related isomers such as 3-methoxyisoquinolin-5-amine are documented (CAS 1374652-73-9) .

Properties

IUPAC Name |

1-methoxyisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-10-8-3-2-4-9(11)7(8)5-6-12-10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMABIBWLZLPHKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72678-02-5 | |

| Record name | 1-methoxyisoquinolin-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyisoquinolin-5-amine can be synthesized through several methods. One common approach involves the reduction of 1-chloro-5-nitroisoquinoline, followed by methoxylation. The reaction typically requires a reducing agent such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere to reduce the nitro group to an amine. The methoxylation step can be achieved using methanol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods: Industrial production of 1-Methoxyisoquinolin-5-amine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyisoquinolin-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can further modify the amine group.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Modified amine derivatives.

Substitution: Various substituted isoquinoline compounds.

Scientific Research Applications

1-Methoxyisoquinolin-5-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methoxyisoquinolin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy and amine groups play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Physicochemical Properties

Key analogues include methyl-substituted isoquinolines, positional isomers, and quinoline derivatives.

Table 1: Structural and Physicochemical Comparison

| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|---|

| 1-Methoxyisoquinolin-5-amine | Isoquinoline | 1-OCH₃, 5-NH₂ | C₁₀H₁₀N₂O | 174.20 | - |

| 1-Methylisoquinolin-5-amine | Isoquinoline | 1-CH₃, 5-NH₂ | C₁₀H₁₀N₂ | 158.20 | 20335-61-9 |

| 3-Methoxyisoquinolin-5-amine | Isoquinoline | 3-OCH₃, 5-NH₂ | C₁₀H₁₀N₂O | 174.20 | 1374652-73-9 |

| 5-Methoxyquinolin-8-amine | Quinoline | 5-OCH₃, 8-NH₂ | C₁₀H₁₀N₂O | 174.20 | 30465-68-0 |

| 5,6,7,8-Tetrahydroisoquinolin-5-amine | Tetrahydroisoquinoline | 5-NH₂ (saturated) | C₉H₁₂N₂ | 148.21 (base) | 1246552-20-4 |

Key Observations :

- Methoxy vs. For example, 3-methoxyisoquinolin-5-amine has documented solubility in formulations up to 10 mM , whereas methyl analogues like 1-methylisoquinolin-5-amine are stored as powders under dry conditions .

- Positional Isomerism : The 1-methoxy substitution (vs. 3-methoxy) alters electron density distribution. Methoxy at position 1 may sterically hinder interactions at the nitrogen atom, affecting binding in biological systems .

- Core Structure Differences: Quinoline derivatives (e.g., 5-methoxyquinolin-8-amine) exhibit distinct electronic properties due to nitrogen placement, influencing reactivity and pharmacological activity .

Biological Activity

1-Methoxyisoquinolin-5-amine (CAS Number: 72678-02-5) is a compound within the isoquinoline family, characterized by a methoxy group at the first position and an amine group at the fifth position. This unique structure contributes to its diverse biological activities, including potential anticancer and antimicrobial properties. The following sections will explore its biological activity, synthesis methods, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of 1-Methoxyisoquinolin-5-amine is , and its molecular weight is approximately 174.20 g/mol. The presence of both the methoxy and amine groups enhances its solubility and reactivity, making it a valuable candidate in medicinal chemistry.

Biological Activities

Research indicates that 1-Methoxyisoquinolin-5-amine exhibits several notable biological activities:

- Anticancer Activity : Preliminary studies suggest that this compound may interact with specific molecular targets involved in cell proliferation and apoptosis. In particular, it has shown potential in inhibiting pathways associated with tumor growth, although further investigations are needed to elucidate its precise mechanisms of action.

- Antimicrobial Properties : The compound has been investigated for its antibacterial and antifungal activities. It demonstrated effectiveness against various gram-positive and gram-negative bacterial strains, indicating its potential as an antimicrobial agent .

The biological activity of 1-Methoxyisoquinolin-5-amine can be attributed to its interaction with specific enzymes and receptors:

- Enzyme Modulation : It has been shown to bind to certain enzymes, potentially modulating their activity. This modulation may lead to significant biological effects, such as inhibition of metabolic pathways relevant to disease states .

- Receptor Interactions : The compound's ability to interact with various receptors suggests it may influence signaling pathways critical for cellular functions. Research is ongoing to identify the full range of interactions and their implications in therapeutic contexts.

Synthesis Methods

Several synthetic routes have been developed for producing 1-Methoxyisoquinolin-5-amine. These methods often involve the functionalization of isoquinoline derivatives through various chemical reactions, including:

- Nucleophilic Substitution : Introducing the methoxy group through nucleophilic substitution reactions.

- Amine Functionalization : Modifying existing isoquinoline structures to incorporate the amine group at the appropriate position.

Comparison with Similar Compounds

To understand the uniqueness of 1-Methoxyisoquinolin-5-amine, it is essential to compare it with related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Isoquinoline | Lacks methoxy and amine groups | Basic structure without additional functional groups |

| 1-Methoxyisoquinoline | Similar structure but lacks amine | Retains methoxy group but not the amine functionality |

| 7-Aminoisoquinoline | Contains an amino group | Different position for amino functionality |

| 1-Chloro-6-methoxyisoquinolin-5-amine | Chlorine atom at first position | Altered reactivity and potentially different biological activity |

The combination of both methoxy and amine groups in 1-Methoxyisoquinolin-5-amine provides distinct chemical reactivity and biological properties that differentiate it from other isoquinoline derivatives.

Case Studies and Research Findings

Recent studies have focused on evaluating the cytotoxicity of 1-Methoxyisoquinolin-5-amine compared to established chemotherapeutic agents like Doxorubicin. These investigations indicate that while exhibiting some cytotoxic effects on cancer cells, this compound shows reduced toxicity towards normal cells, suggesting a favorable safety profile for further exploration in cancer therapy .

Additionally, bio-computational modeling studies have supported these findings by confirming the compound's potential as a selective inhibitor against specific biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.